Betamethasone 21-Acetate-d3

Catalog No.
S15965641
CAS No.
M.F
C24H31FO6
M. Wt
437.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Betamethasone 21-Acetate-d3

Product Name

Betamethasone 21-Acetate-d3

IUPAC Name

[2-[(8S,9R,10S,11S,13S,14S,16S,17R)-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 2,2,2-trideuterioacetate

Molecular Formula

C24H31FO6

Molecular Weight

437.5 g/mol

InChI

InChI=1S/C24H31FO6/c1-13-9-18-17-6-5-15-10-16(27)7-8-21(15,3)23(17,25)19(28)11-22(18,4)24(13,30)20(29)12-31-14(2)26/h7-8,10,13,17-19,28,30H,5-6,9,11-12H2,1-4H3/t13-,17-,18-,19-,21-,22-,23-,24-/m0/s1/i2D3

InChI Key

AKUJBENLRBOFTD-LBPIJHOPSA-N

Canonical SMILES

CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)COC(=O)C)O)C)O)F)C

Isomeric SMILES

[2H]C([2H])([2H])C(=O)OCC(=O)[C@]1([C@H](C[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2CCC4=CC(=O)C=C[C@@]43C)F)O)C)C)O

Betamethasone 21-Acetate-d3 is a synthetic glucocorticoid corticosteroid, specifically a deuterated form of betamethasone 21-acetate. It is characterized by the molecular formula C24H28D3FO6\text{C}_{24}\text{H}_{28}\text{D}_3\text{F}\text{O}_6 and a molecular weight of 437.52 g/mol. This compound is primarily utilized in scientific research to study metabolic pathways and drug metabolism due to its stable isotope labeling with deuterium . Betamethasone itself is widely recognized for its potent anti-inflammatory and immunosuppressive properties, making it effective in treating various medical conditions, including rheumatic disorders, skin diseases, and allergic reactions .

, typical for steroid compounds:

  • Oxidation: This reaction can lead to the formation of various derivatives with different oxidation states. Common oxidizing agents include potassium permanganate and chromium trioxide.
  • Reduction: The compound can be reduced to yield alcohol or hydrocarbon derivatives, using reducing agents like lithium aluminum hydride or sodium borohydride.
  • Substitution: Functional groups in the molecule can be substituted with other groups, such as halogens or alkyl groups, through reactions with halogens or alkylating agents.

The major products formed depend on the specific reagents and conditions employed during these reactions.

Betamethasone 21-Acetate-d3 exerts its biological effects by binding to glucocorticoid receptors located in the cytoplasm of target cells. This interaction activates anti-inflammatory and immunosuppressive pathways, leading to:

  • Suppression of Cytokine Production: Reducing inflammatory mediators.
  • Inhibition of Leukocyte Migration: Limiting immune cell recruitment to sites of inflammation.
  • Activation of Anti-inflammatory Pathways: Such as the inhibition of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) and other transcription factors involved in inflammation .

The synthesis of Betamethasone 21-Acetate-d3 typically involves deuteration techniques that incorporate deuterium into the betamethasone structure. This can be achieved through:

  • Catalytic Exchange Reactions: Utilizing deuterium gas or deuterated solvents in the presence of catalysts like palladium on carbon at elevated temperatures.
  • Industrial Production: Involves large-scale reactors and continuous flow systems optimized for high yield and purity, employing techniques such as high-performance liquid chromatography (HPLC) for quality control.

Betamethasone 21-Acetate-d3 is primarily used in research settings for:

  • Metabolic Studies: To investigate metabolic pathways involving glucocorticoids.
  • Drug Metabolism Research: Understanding how drugs are processed in the body.
  • Pharmacokinetics: Studying the absorption, distribution, metabolism, and excretion of corticosteroids .

Research indicates that Betamethasone 21-Acetate-d3 may interact with various compounds, although specific interactions may not always be documented comprehensively. For instance, studies have shown that it does not exhibit significant interactions with Vitamin D3, although caution should always be exercised when combining medications .

Potential interactions can include:

  • Modifications in pharmacological effects when used alongside other corticosteroids or immunosuppressants.
  • Variations in efficacy when combined with topical treatments such as calcipotriol .

Several compounds share structural similarities with Betamethasone 21-Acetate-d3. Here are a few notable examples:

Compound NameMolecular FormulaUnique Features
BetamethasoneC22H29FO5Non-deuterated form; widely used corticosteroid.
DexamethasoneC22H29FO5More potent anti-inflammatory properties.
PrednisoloneC21H26O5Less potent than betamethasone; commonly used.
HydrocortisoneC21H28O5Shorter duration of action compared to betamethasone.

Betamethasone 21-Acetate-d3 is unique due to its stable isotope labeling, which provides advantages in tracing studies and understanding drug metabolism more accurately compared to its non-deuterated counterparts . This labeling allows researchers to differentiate between endogenous and exogenous sources of glucocorticoids during pharmacokinetic studies.

XLogP3

2.8

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

2

Exact Mass

437.22929710 g/mol

Monoisotopic Mass

437.22929710 g/mol

Heavy Atom Count

31

Dates

Modify: 2024-08-15

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